Butanoic acid, 2-(((Z)-(5-(4-((dimethylamino)sulfonyl)phenyl)-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo(3,2-H)isoquinolin-3-ylidene)amino)oxy)-4-hydroxy-, (2S)-
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Overview
Description
NS1219, also known as ®-SPD502, is an isomer of NS1209. It functions as a selective antagonist for AMPA receptors, exhibiting neuroprotective properties. This compound is utilized in research related to stroke, neuropathic pain, and epilepsy .
Preparation Methods
The preparation of NS1219 involves synthetic routes that typically include the formation of its core structure followed by specific functional group modifications. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield .
Chemical Reactions Analysis
NS1219 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
NS1219 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of selective AMPA receptor antagonists.
Biology: Investigated for its effects on neuronal signaling and neuroprotection.
Medicine: Explored for potential therapeutic applications in treating stroke, neuropathic pain, and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and neuroprotective agents
Mechanism of Action
NS1219 exerts its effects by selectively antagonizing AMPA receptors, which are ionotropic glutamate receptors involved in fast synaptic transmission in the central nervous system. By inhibiting these receptors, NS1219 can reduce excitotoxicity and provide neuroprotection. The molecular targets and pathways involved include the modulation of glutamate signaling and the prevention of calcium influx into neurons .
Comparison with Similar Compounds
NS1219 is unique compared to other similar compounds due to its specific isomeric form and selective antagonism of AMPA receptors. Similar compounds include:
NS1209: Another selective AMPA receptor antagonist with neuroprotective properties.
Perphenazine-d 8 dihydrochloride: Used in neurological research.
BL-1020 mesylate: Investigated for its neuroprotective effects.
Spinacetin: Studied for its potential therapeutic applications
NS1219 stands out due to its specific isomeric form and its targeted action on AMPA receptors, making it a valuable compound in neuroprotective research.
Properties
CAS No. |
666706-39-4 |
---|---|
Molecular Formula |
C24H28N4O7S |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(2S)-2-[(Z)-[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid |
InChI |
InChI=1S/C24H28N4O7S/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30)/t20-/m0/s1 |
InChI Key |
CFJRSKULEDUDKL-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N/O[C@@H](CCO)C(=O)O)/C(=O)N3 |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3 |
Origin of Product |
United States |
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